molecular formula C9H12N2 B13901337 (s)-4-(Pyrrolidin-3-yl)pyridine

(s)-4-(Pyrrolidin-3-yl)pyridine

Cat. No.: B13901337
M. Wt: 148.20 g/mol
InChI Key: HWJSDKNFWQDVIG-SECBINFHSA-N
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Description

(s)-4-(Pyrrolidin-3-yl)pyridine is a chiral compound that features a pyridine ring substituted with a pyrrolidine moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-4-(Pyrrolidin-3-yl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with a suitable pyrrolidine derivative under specific conditions. For instance, a catalyst-free synthesis method has been reported for similar compounds, which involves the use of hetaryl ureas and alcohols . This environmentally friendly technique yields a wide range of substituted pyridines with good-to-high efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(s)-4-(Pyrrolidin-3-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions may produce various substituted pyridines.

Scientific Research Applications

(s)-4-(Pyrrolidin-3-yl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of biological receptors and enzymes.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (s)-4-(Pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (s)-4-(Pyrrolidin-3-yl)pyridine include:

Uniqueness

This compound is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

4-[(3S)-pyrrolidin-3-yl]pyridine

InChI

InChI=1S/C9H12N2/c1-4-10-5-2-8(1)9-3-6-11-7-9/h1-2,4-5,9,11H,3,6-7H2/t9-/m1/s1

InChI Key

HWJSDKNFWQDVIG-SECBINFHSA-N

Isomeric SMILES

C1CNC[C@@H]1C2=CC=NC=C2

Canonical SMILES

C1CNCC1C2=CC=NC=C2

Origin of Product

United States

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